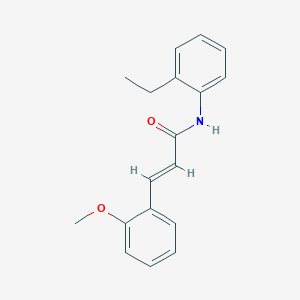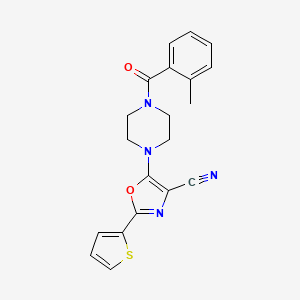
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile, also known as MBP-TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds containing piperazine linked with other heterocyclic structures showed good to moderate activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Bektaş et al., 2007), (Phillips et al., 2009).
Anticancer Activities
- Benzimidazole derivatives bearing a 1,2,4-triazole moiety were studied for their anticancer properties through density functional theory and molecular docking. These compounds showed potential anti-cancer activity, highlighting the relevance of such structures in cancer research (Karayel, 2021).
Anti-Inflammatory and Analgesic Agents
- Compounds derived from visnaginone and khellinone, incorporating benzodifuran, triazine, oxadiazepine, and thiazolopyrimidine structures, exhibited significant anti-inflammatory and analgesic activities. These findings support the potential of structurally diverse piperazine derivatives in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
- New derivatives containing a piperazin-1-yl group showed promising anticonvulsant properties. This suggests the compound's structure contributes significantly to its pharmacological profile, providing a basis for further investigation into its use in treating convulsions (Harish et al., 2014).
properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-5-2-3-6-15(14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRXHQCFKUZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

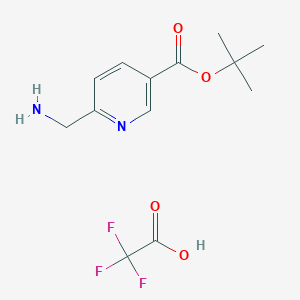
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)
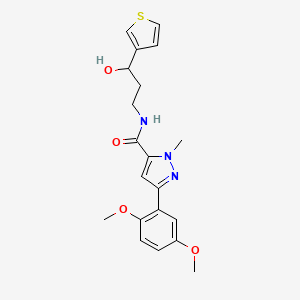
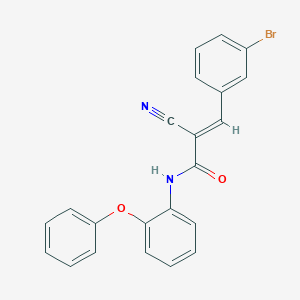


![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)

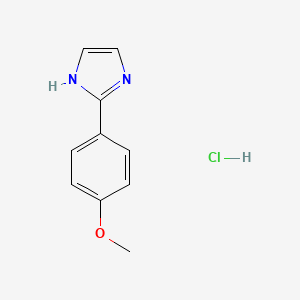
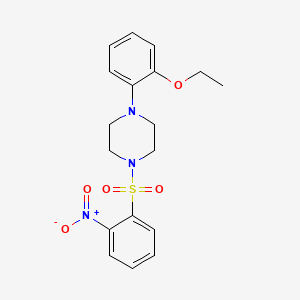


![N-(2,4-difluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682978.png)
